molecular formula C8H12ClNO3S B1457778 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride CAS No. 1864051-74-0

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride

Cat. No. B1457778
M. Wt: 237.7 g/mol
InChI Key: JWQNFMLJBAVQGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is primarily achieved by reacting azetidine with furoic acid chloride and methanesulfonyl chloride. The reaction takes place in the presence of a catalyst, such as triethylamine, and is carried out at room temperature.


Molecular Structure Analysis

The molecular formula of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is C8H12ClNO3S. It has a molecular weight of 237.7 g/mol.


Physical And Chemical Properties Analysis

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride is a white solid powder. It has a melting point of 241-243°C, and it is soluble in water.

Scientific Research Applications

Synthesis of Functionalized Pyrrolidines

Functionalized pyrrolidines are crucial scaffolds in drug discovery and organic chemistry. The synthesis of 2-(α-hydroxyalkyl)azetidines from enantiomerically pure β-amino alcohols and their subsequent transformation into 3-(chloro- or methanesulfonyloxy)pyrrolidines demonstrates a novel synthetic route. This process involves ring expansion facilitated by either thionyl chloride or methanesulfonyl chloride, highlighting the role of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride as a precursor in creating pyrrolidine derivatives with potential biological activities (Durrat, Sanchez, Couty, Evano, & Marrot, 2008).

Synthesis of 3-Mercapto-1-(1,3-Thiazolin-2-yl)azetidine Hydrochloride

3-Mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, synthesized from 2-thiol-2-thiazoline, represents another application of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride. The synthesis involves methylation, nucleophilic substitution SN2, and activation of hydroxyl with methanesulfonyl chloride. This compound is particularly interesting for its high purity and potential as an intermediate in pharmaceutical research and development, indicating its versatility in synthesizing heterocyclic compounds with potential antimicrobial and therapeutic properties (Zhang Zhi-bao, 2011).

Antimicrobial and Antioxidant Activities

The compound's derivatives have been investigated for antimicrobial and antioxidant activities, demonstrating the chemical's significance in developing new therapeutic agents. For instance, 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho [2,1-b]furan-2-carboxamides, derived from ethyl-3-nitronaphtho[2,1-b]furan-2-carboxylate, showed promising results in studies aiming to evaluate their biological activities. These studies highlight the potential use of 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride derivatives in creating compounds with beneficial biological properties (Devi, Ramaiah, Roopa, & Vaidya, 2010).

Safety And Hazards

The safety information for 3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S.ClH/c10-13(11,8-4-9-5-8)6-7-2-1-3-12-7;/h1-3,8-9H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQNFMLJBAVQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)CC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride
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